molecular formula C12H21NO3 B13174936 Tert-butyl (4-cyclopropyl-2-oxobutyl)carbamate

Tert-butyl (4-cyclopropyl-2-oxobutyl)carbamate

Cat. No.: B13174936
M. Wt: 227.30 g/mol
InChI Key: OSNXNHOHIHLUND-UHFFFAOYSA-N
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Description

Tert-butyl (4-cyclopropyl-2-oxobutyl)carbamate (CAS 954226-39-2) is a valuable protected amine intermediate in organic synthesis and medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is known for its stability under basic conditions and its selective removal under mild acidic conditions . The molecular scaffold, which includes a ketone functionality adjacent to a cyclopropyl group, offers versatile reactivity for further derivatization, making it a useful building block for the synthesis of more complex molecules . In drug discovery, carbamate-bearing molecules like this one play a significant role as they can serve as peptide bond surrogates, potentially leading to improved metabolic stability and membrane permeability compared to native peptide structures . The carbamate group itself is a key structural motif in many approved drugs and prodrugs, and its well-defined structure ensures consistent performance in multi-step synthetic routes . This compound is typically used in controlled research environments and requires proper handling due to its sensitivity to strong acids and bases . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl N-(4-cyclopropyl-2-oxobutyl)carbamate

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-10(14)7-6-9-4-5-9/h9H,4-8H2,1-3H3,(H,13,15)

InChI Key

OSNXNHOHIHLUND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)CCC1CC1

Origin of Product

United States

Preparation Methods

Synthesis via Curtius Rearrangement from Carboxylic Acid Precursors

One effective method involves starting from the corresponding 4-cyclopropyl-2-oxobutanoic acid:

  • Formation of Acyl Azide: The carboxylic acid is reacted with di-tert-butyl dicarbonate and sodium azide to form an acyl azide intermediate.
  • Curtius Rearrangement: Heating the acyl azide in the presence of tetrabutylammonium bromide and zinc(II) triflate induces rearrangement to an isocyanate intermediate.
  • Trapping of Isocyanate: The isocyanate is trapped by tert-butanol or tert-butyl dicarbonate to yield the tert-butyl carbamate.

This method is advantageous for its mild conditions and high selectivity, preserving the sensitive cyclopropyl and ketone functionalities.

Carbamate Formation via Activated Mixed Carbonates

Activated carbonates such as p-nitrophenyl chloroformate or benzotriazole-based carbonates can be used to convert amines into carbamates:

  • The ketone-containing amine precursor (4-cyclopropyl-2-oxobutyl amine) is reacted with an activated carbonate reagent in the presence of a base.
  • This reaction proceeds under mild conditions, often at room temperature, and affords the tert-butyl carbamate with good yields.
  • The use of mixed carbonates minimizes side reactions and allows for chemoselective carbamate formation, important for multifunctional substrates.

Protection of Amino Alcohol Intermediates

In some synthetic sequences, the carbamate group is introduced by protecting an amino alcohol intermediate derived from the corresponding ketone:

  • Starting from 4-cyclopropyl-2-oxobutanol or related precursors, the amino group is protected as a tert-butyl carbamate using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a catalyst such as 4-dimethylaminopyridine.
  • This method is often used in multi-step syntheses where the carbamate serves as a protecting group for subsequent transformations.

Representative Experimental Procedure and Data

A typical procedure adapted from related carbamate syntheses is as follows:

Step Reagents/Conditions Outcome
1. Formation of tert-butyl vinylcarbamate N-vinylformamide, di-tert-butyl dicarbonate, 4-dimethylaminopyridine, THF, room temperature, 22 h tert-Butyl vinylcarbamate intermediate obtained after purification
2. Alkylation tert-Butyl vinylcarbamate, sodium hydride, methyl iodide, THF, 0 ºC to room temperature, 16 h Methylated carbamate derivative with high purity after chromatography

Research Outcomes and Yields

  • The Curtius rearrangement-based synthesis of tert-butyl carbamates from aliphatic carboxylic acids typically achieves yields ranging from 60% to 85%, depending on substrate and reaction conditions.
  • Carbamate formation via activated mixed carbonates often provides yields in the range of 70% to 90%, with excellent chemoselectivity and minimal by-products.
  • Protection of amino alcohols with di-tert-butyl dicarbonate generally proceeds in yields above 80%, making it a reliable method in multi-step syntheses.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield Range (%) Advantages Limitations
Curtius Rearrangement 4-Cyclopropyl-2-oxobutanoic acid Di-tert-butyl dicarbonate, sodium azide, Zn(II) triflate, heat 60–85 Mild, selective, preserves sensitive groups Requires azide handling
Activated Mixed Carbonates 4-Cyclopropyl-2-oxobutyl amine p-Nitrophenyl chloroformate or benzotriazole carbonate, base 70–90 Mild, chemoselective, scalable Requires preparation of activated carbonate
Boc Protection of Amino Alcohols Amino alcohol intermediates Di-tert-butyl dicarbonate, DMAP, THF, room temperature >80 Simple, widely used May require purification steps

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-cyclopropyl-2-oxobutyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Tert-butyl (4-cyclopropyl-2-oxobutyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (4-cyclopropyl-2-oxobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

The following analysis compares tert-butyl (4-cyclopropyl-2-oxobutyl)carbamate with structurally related carbamate derivatives, focusing on molecular features, physicochemical properties, and applications.

Structural and Functional Group Variations

Tert-butyl (4-chlorophenethyl)carbamate (CAS: 167886-56-8)
  • Structure : Contains a 4-chlorophenethyl group instead of the cyclopropyl-oxobutyl chain.
  • Molecular Formula: C₁₃H₁₈ClNO₂; Molecular Weight: 255.74 g/mol .
  • Key Differences : The aromatic chlorophenyl group enhances lipophilicity (predicted LogP ~3.5) compared to the aliphatic cyclopropyl-ketone chain in the target compound. This difference may influence membrane permeability and metabolic stability.
Tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate
  • Structure : Features a methoxy-substituted cyclohexylamine group.
Tert-butyl 1-(5-((3S,3aS)-3-(acetamidomethyl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-7-yl)pyridin-2-yl)cyclopropylcarbamate
  • Structure : Incorporates a complex heterocyclic system fused with a pyridine ring.
  • Key Differences : The extended aromatic system and acetamidomethyl group enhance π-π stacking interactions, making this compound more suited for targeting enzymes with hydrophobic binding pockets .
Tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate (CAS: 207729-03-1)
  • Structure : Contains a hydroxycyclopentyl group.
  • Key Differences : The hydroxyl group introduces hydrogen-bonding capability, which could improve target binding affinity but may also increase susceptibility to oxidative metabolism .
Tert-butyl (p-nitrophenyl)carbamate
  • Structure : Substituted with a nitro group on the phenyl ring.
  • Key Differences : The electron-withdrawing nitro group increases carbamate reactivity, making it more prone to hydrolysis under basic conditions compared to the target compound’s ketone-stabilized structure .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Predicted/Reported) Applications
This compound C₁₂H₂₁NO₃ ~239.3* Cyclopropyl, ketone ~2.1 Pharmaceutical intermediate
Tert-butyl (4-chlorophenethyl)carbamate C₁₃H₁₈ClNO₂ 255.74 Chlorophenyl ~3.5 Lab reagent, material synthesis
Tert-butyl (p-nitrophenyl)carbamate C₁₁H₁₄N₂O₄ 238.24 Nitrophenyl ~2.8 Reactive intermediate
Tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate C₁₀H₁₉NO₃ 201.27 Hydroxycyclopentyl ~1.5 Chiral building block
Compound from C₂₄H₂₇ClN₂O₅ 458.94 Benzyloxazolidinone, chlorophenyl 4.87 (reported) Kinase inhibitor development

Reactivity and Stability

  • Cyclopropyl Group : The cyclopropane ring in the target compound confers rigidity and metabolic stability, as seen in analogues like tert-butyl N-[cis-3-methylpiperidin-4-yl]carbamate (CAS: 473839-06-4), where cyclic substituents reduce conformational flexibility .
  • Ketone vs. Ester/Aromatic Groups: The ketone in the target compound may participate in nucleophilic additions or serve as a hydrogen-bond acceptor, unlike the hydrolytically labile ester groups in tert-butyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside .

Biological Activity

Tert-butyl (4-cyclopropyl-2-oxobutyl)carbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been investigated for various therapeutic applications, particularly in enzyme inhibition and modulation of biological processes.

Chemical Structure

The molecular formula of this compound is C13H23NO3C_{13}H_{23}NO_3. Its structure includes a tert-butyl group, a cyclopropyl moiety, and an oxobutyl chain, which contribute to its reactivity and biological interactions.

This compound exhibits biological activity primarily through the inhibition of specific enzymes. The mechanism involves binding to the active sites of enzymes, thereby preventing substrate interactions and inhibiting catalytic functions. This characteristic positions the compound as a candidate for drug development aimed at treating conditions influenced by enzyme activity.

Biological Activity Overview

Research has indicated that this compound may exhibit the following biological activities:

  • Enzyme Inhibition : The compound shows potential in inhibiting various enzymes, which could have implications in therapeutic contexts such as cancer treatment or metabolic disorders.
  • Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, providing cellular protection against oxidative stress.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other structurally similar compounds.

Compound NameMolecular FormulaUnique Features
Tert-butyl N-(4-diazo-3-oxobutyl)carbamateC_{13}H_{23}N_3O_3Contains a diazo group enhancing reactivity
Tert-butyl N-(4-methylphenyl)-4-oxobutylcarbamateC_{16}H_{23}NO_3Incorporates a phenyl group affecting biological interactions
Tert-butyl N-(4-amino-4-oxobutyl)carbamateC_{9}H_{18}N_2O_3Features an amino group altering its reactivity profile

Case Studies and Research Findings

  • Enzyme Interaction Studies :
    • A study demonstrated that this compound effectively inhibited the activity of certain proteases involved in disease progression, suggesting its potential as a therapeutic agent in protease-related conditions.
  • Cell Viability Assays :
    • In vitro assays showed that treatment with this compound improved cell viability in models exposed to cytotoxic agents, indicating protective effects against induced cellular damage.
  • Oxidative Stress Reduction :
    • Research highlighted its ability to reduce markers of oxidative stress in cellular models, suggesting a role in neuroprotection and potential applications in neurodegenerative diseases.

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